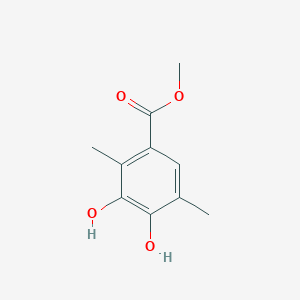

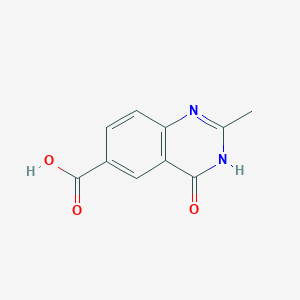

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid is a heterocyclic amino acid that has attracted significant attention due to its potential applications in various fields of research and industry. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .

Synthesis Analysis

The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . The most common approach involves amidation of 2-aminobenzoic acid derivatives . As an example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux afforded the benzoxazin-4-ones .Molecular Structure Analysis

Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .科学的研究の応用

Synthesis and Chemical Properties

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid and its derivatives are involved in various synthetic routes, contributing to the development of chemotherapeutic agents and compounds with potential biological activities. For instance, the reaction of hydroxyglycine with 2-aminobenzophenones leads to 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids, which can be converted into quinazoline derivatives through rearrangement and oxidation. This process is significant for the synthesis of compounds with potential pharmacological properties (Hoefnagel et al., 1993). Additionally, a new route for the synthesis of (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters has been developed, showcasing the versatility of quinazoline derivatives in synthetic chemistry (Süsse & Johne, 1985).

Antimicrobial and Antiallergy Activities

Quinazoline derivatives exhibit significant biological activities, including antimicrobial and antiallergy properties. For example, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents, with some analogues showing oral activity superior to existing treatments (Schwender et al., 1979). In another study, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and screened as antimicrobial agents, demonstrating significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Photocatalytic and Electrochemical Properties

Quinazoline derivatives also find applications in photocatalytic and electrochemical studies. For instance, octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown better electrocatalytic activities, including the reduction of inorganic bromate, nitrite, and hydrogen peroxide, and the oxidation of ascorbic acid. These complexes also exhibit photocatalytic properties for degrading organic dyes, highlighting their potential in environmental remediation and catalysis (Li et al., 2020).

作用機序

Target of Action

Quinazolinones, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . These activities suggest that quinazolinones interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

For instance, some quinazolinones inhibit enzymes such as dihydrofolate reductase , while others may act as dopamine agonists

Biochemical Pathways

For example, quinazolinones with anticancer activity may interfere with cell proliferation pathways, while those with antimicrobial activity may disrupt essential bacterial processes .

Result of Action

For instance, quinazolinones with anticancer activity may induce cell cycle arrest or apoptosis, while those with antimicrobial activity may inhibit bacterial growth .

特性

IUPAC Name |

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5-11-8-3-2-6(10(14)15)4-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDYCHHXOVJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)

![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)

![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)